molecular formula C9H10FN5O5 B13441232 4'-C-azido-3'-deoxy-3'-fluoro-Uridine

4'-C-azido-3'-deoxy-3'-fluoro-Uridine

Cat. No.: B13441232
M. Wt: 287.20 g/mol
InChI Key: ISWXDJFQYOARQG-JVZYCSMKSA-N
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Preparation Methods

The synthesis of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine involves several key steps. One common synthetic route includes the fluorination of a precursor nucleoside, followed by azidation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide (NaN3). The reactions are often carried out under controlled temperatures to ensure the stability of the intermediate compounds.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are essential for producing this compound on an industrial scale.

Chemical Reactions Analysis

4’-C-azido-3’-deoxy-3’-fluoro-Uridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol (MeOH), as well as catalysts and temperature control to optimize reaction efficiency and yield.

Scientific Research Applications

4’-C-azido-3’-deoxy-3’-fluoro-Uridine has several scientific research applications:

Mechanism of Action

The antiviral activity of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine is primarily due to its ability to inhibit viral RNA synthesis. The compound is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to chain termination and the inhibition of viral replication. This mechanism is similar to that of other nucleoside analogues used in antiviral therapy.

Properties

Molecular Formula

C9H10FN5O5

Molecular Weight

287.20 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1

InChI Key

ISWXDJFQYOARQG-JVZYCSMKSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O

Origin of Product

United States

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